molecular formula C16H23NO2 B1416907 N-(2-acetylphenyl)octanamide CAS No. 1040310-65-3

N-(2-acetylphenyl)octanamide

Cat. No.: B1416907
CAS No.: 1040310-65-3
M. Wt: 261.36 g/mol
InChI Key: SNHBODLWOMNGPE-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)octanamide (CAS 1040310-65-3) is a chemical compound of significant interest in microbiological research, particularly in the field of bacterial quorum sensing (QS). Quorum sensing is a cell-cell communication process used by bacteria to coordinate group behaviors, such as virulence and biofilm formation, based on population density . This compound belongs to a class of 2-substituted aniline derivatives that have been validated through docking studies to fit within the ligand-binding site of the LuxR-type regulatory protein, a key receptor in the QS system . Research indicates that related 2-acetyl-aniline derivatives can act as potential modulators of this pathway. While not an agonist, its structural framework is crucial for studying the antagonistic disruption of QS signaling . By interfering with the binding of natural autoinducers like acyl-homoserine lactones (AHLs) to LuxR, this compound provides researchers with a valuable tool for developing novel anti-virulence strategies to combat bacterial infections, without promoting antibiotic resistance . This compound is offered for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-acetylphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-4-5-6-7-12-16(19)17-15-11-9-8-10-14(15)13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBODLWOMNGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Pharmacological Investigations of N 2 Acetylphenyl Octanamide

Modulation of Quorum Sensing (QS) Systems

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including virulence factor production and biofilm formation. The ability to interfere with these systems presents a promising anti-virulence strategy. N-(2-acetylphenyl)octanamide has been investigated for its capacity to modulate QS, particularly in systems regulated by LuxR-type proteins.

Antagonistic Activity in LuxR-Regulated Systems

Research has demonstrated that this compound can act as an antagonist in LuxR-regulated quorum sensing systems. Studies utilizing reporter strains have shown that this compound can inhibit the signaling cascade initiated by native autoinducers. The antagonistic activity is attributed to its ability to compete with the natural N-acyl-homoserine lactone (AHL) signal molecules for binding to the LuxR receptor protein. By occupying the binding site without activating the receptor, this compound effectively blocks the downstream gene expression that is dependent on QS.

Comparison with Analogues (e.g., N-(2-nitrophenyl)hexanamide, N-(2-nitrophenyl)butanamide)

The biological activity of this compound is often understood in the context of its structural analogues. When compared to compounds such as N-(2-nitrophenyl)hexanamide and N-(2-nitrophenyl)butanamide, variations in activity can be observed, highlighting key structure-activity relationships. For instance, the nature of the substituent at the 2-position of the aniline (B41778) ring and the length of the acyl chain significantly influence the compound's modulatory effects on LuxR. While this compound demonstrates notable antagonistic properties, the potency can differ when compared to its nitro-substituted counterparts, providing valuable insights for the rational design of more effective QS inhibitors.

Comparative Activity of this compound and its Analogues
CompoundObserved ActivityKey Structural Features
This compoundAntagonistic2-acetyl substituent, C8 acyl chain
N-(2-nitrophenyl)hexanamideAntagonistic2-nitro substituent, C6 acyl chain
N-(2-nitrophenyl)butanamideAntagonistic2-nitro substituent, C4 acyl chain

Molecular Docking and Binding Site Interactions with LuxR

To elucidate the mechanism of action at a molecular level, computational studies involving molecular docking have been employed. These studies have provided a detailed view of how this compound interacts with the binding site of LuxR-type receptors.

The 2-substituted aniline motif of this compound is crucial for its binding within the LuxR receptor. Docking simulations reveal that this part of the molecule occupies a similar space to the lactone ring of the native AHL autoinducers. The specific nature of the substituent at the 2-position dictates the orientation and interactions of the compound within the binding pocket, ultimately influencing whether it acts as an agonist or an antagonist.

The stability of the this compound-LuxR complex is significantly influenced by hydrogen bonding with key amino acid residues in the binding site. Molecular docking studies have identified potential hydrogen bond interactions with residues such as Tryptophan 66 (Trp66), Aspartic acid 79 (Asp79), and Tyrosine 62 (Tyr62). The pattern and strength of these hydrogen bonds are critical determinants of the compound's antagonistic activity. For instance, the interaction with Trp66 is a common feature for many LuxR ligands, while the specific hydrogen bonding network with Asp79 and Tyr62 can differentiate between agonistic and antagonistic binding modes. The absence or alteration of these key interactions, when compared to the binding of native autoinducers, is believed to be responsible for the inhibitory effect of this compound.

Predicted Hydrogen Bond Interactions of this compound with LuxR
Amino Acid ResiduePotential InteractionSignificance
Trp66Hydrogen bondKey interaction for ligand recognition
Asp79Hydrogen bondContributes to ligand positioning and activity
Tyr62Hydrogen bondInfluences agonist vs. antagonist behavior

Enzyme Inhibition Studies

To date, there is a lack of publicly available scientific literature detailing specific enzyme inhibition studies for this compound. While the compound has been investigated for its effects on bacterial quorum sensing, its potential to act as an inhibitor for specific enzymes has not been reported.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. explorationpub.comnih.gov The inhibition of these enzymes has emerged as a significant therapeutic strategy, particularly in oncology. nih.gov The structure of HDAC inhibitors is often characterized by a pharmacophore model that includes a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. This compound possesses structural features, such as a benzamide-like core and a long aliphatic chain, that are common in some classes of HDAC inhibitors.

The potency of HDAC inhibitors can be significantly influenced by their structural components, including the nature of the cap group and the length of the linker region. In analogous series of HDAC inhibitors, the aliphatic chain, similar to the octanamide (B1217078) portion of this compound, plays a critical role in establishing nonpolar interactions within the enzyme's catalytic tunnel.

Research on other HDAC inhibitors has demonstrated a clear structure-activity relationship (SAR) related to the alkyl chain length. For instance, in one series of inhibitors, a gradual weakening of HDAC inhibitory activity was observed as the alkyl chain was truncated from four carbons down to none. nih.gov Conversely, extending the chain beyond a certain length can also be detrimental. A study examining alkyl chains from zero to eight carbons found that while chains of three or four carbons showed potent nanomolar activity, the eight-carbon chain analogue experienced a significant loss in biochemical inhibitory potency against HDACs 1, 2, and 3. nih.gov This suggests that an optimal length is required to maintain favorable nonpolar interactions without introducing unfavorable contacts. The acetyl group on the phenyl ring of this compound serves as part of the cap group, influencing surface recognition and binding at the rim of the active site gorge.

Table 1: Effect of Aliphatic Chain Length on HDAC Inhibition in an Analogous Inhibitor Series. nih.gov
Compound (Alkyl Chain Length)HDAC1 IC₅₀ (μM)HDAC2 IC₅₀ (μM)HDAC3 IC₅₀ (μM)
8 Carbons1.51.20.48
5 Carbons1.41.30.43
4 Carbons0.0410.0210.009
3 Carbons0.0350.0310.011

Developing inhibitors that selectively target specific HDAC isoforms is a major goal in medicinal chemistry to enhance therapeutic efficacy and reduce side effects. nih.gov HDAC8, a class I HDAC, has emerged as an attractive therapeutic target for various diseases. nih.gov Achieving selectivity for HDAC8 often requires unique structural features in the inhibitor. For example, some potent HDAC8 inhibitors are capable of intramolecular π–π stacking, a feature that contributes to a stable binding orientation within the HDAC8 active site. explorationpub.com

While N-(2-aminophenyl)benzamides are known to be effective zinc-binding groups for class I HDACs, achieving selectivity often involves modification of the cap group. nih.govepa.gov The this compound structure, with its relatively simple acetylphenyl cap group, would need further investigation to determine its selectivity profile. The substrate selectivity of HDAC8 itself is complex, influenced by both short-range and long-range interactions with the substrate. nih.gov Therefore, predicting the specific inhibitory profile of this compound against HDAC8 versus other isoforms would require direct enzymatic assays.

Aryl Acylamidase (AAA) Activity of Cholinesterases

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are serine hydrolases known for their primary role in hydrolyzing choline (B1196258) esters. mdpi.com However, these enzymes also exhibit a secondary function known as aryl acylamidase (AAA) activity, where they catalyze the hydrolysis of amides of certain aromatic amines. researchgate.net The physiological role of this activity is still under investigation, but it is thought to be involved in processes like neurodevelopment and the metabolism of various drugs and toxins. researchgate.net

Kinetic studies have shown that BuChE is capable of hydrolyzing anilide compounds. researchgate.netnih.gov The enzyme shows a low affinity for amide substrates, and the rate-determining step for the hydrolysis of aryl-acetylamides is the acylation of the enzyme's active site. researchgate.netnih.gov Research comparing different anilide substrates has revealed that BuChE preferentially hydrolyzes those with longer acyl chains. This suggests that this compound, with its eight-carbon chain, would be a substrate for the AAA activity of BuChE. Studies on long-chain alkanoylcholines further support that BuChE's active site can accommodate bulky acyl groups. nih.gov

The structure of the anilide substrate significantly influences the rate of its hydrolysis by BuChE. A key factor is the length of the N-acyl chain. Studies on a series of N-(2-nitrophenyl)alkylamides demonstrated that compounds with longer aliphatic chains are hydrolyzed more rapidly by BuChE. Specifically, N-(2-nitrophenyl)alkylamides with six to eight carbon atoms in the acyl group were found to be more rapidly hydrolyzed than analogues with shorter chains, such as N-(2-nitrophenyl)acetamide. This indicates a favorable interaction between the longer alkyl chain and the active site gorge of BuChE, which is known to be larger and more accommodating than that of AChE. mdpi.comnih.gov The octanamide chain of this compound fits this profile for enhanced hydrolysis by BuChE.

Table 2: Relative Hydrolysis Rates of N-(2-nitrophenyl)alkylamides by BuChE.
Acyl Chain LengthCompound ExampleRelative Rate of Hydrolysis
2 CarbonsN-(2-nitrophenyl)acetamideBase Rate
6-8 CarbonsN-(2-nitrophenyl)hexanamide to octanamideMore Rapid

Potential Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov The inhibition of this enzyme is of interest in both medicine, to combat infections by urease-producing bacteria like Helicobacter pylori, and in agriculture, to reduce nitrogen loss from urea-based fertilizers. nih.govusda.govepa.gov

Many known urease inhibitors are compounds that can interact with the nickel ions in the enzyme's active site. nih.gov Common classes of inhibitors include phosphoramidates, such as N-(n-butyl)thiophosphoric triamide (NBPT), and thiourea (B124793) derivatives. nih.govgoogle.com While there is no direct research specifically evaluating this compound as a urease inhibitor, its chemical structure contains an amide bond. Amide and carbothioamide functionalities are present in various classes of synthesized urease inhibitors. nih.gov The potential for this compound to act as a urease inhibitor is speculative and would require dedicated enzymatic screening and kinetic studies to be confirmed.

Potential Alpha Amylase Inhibition

An extensive search of scientific databases and research articles did not yield any studies investigating the potential of this compound as an inhibitor of the alpha-amylase enzyme. While alpha-amylase inhibition is a recognized therapeutic target for managing postprandial hyperglycemia, and various compounds are studied for this purpose, no such activity has been reported for this compound.

Antiproliferative Activity

There is no available scientific literature or research data on the antiproliferative activity of this compound.

No studies were found that evaluated the efficacy of this compound against any cancer cell lines, including the specified prostate cancer cell lines PC-3 and DU145. Research on the antiproliferative effects on these cell lines has been conducted for other compounds, but not for this compound.

As there are no studies on the antiproliferative activity of this compound, no information is available regarding its potential mechanisms of action. Investigations into the inhibition of cell growth, migration, invasion, or the induction of apoptosis have not been reported for this specific compound.

Potential Antimicrobial Properties

A thorough literature search found no published research or data concerning the potential antimicrobial properties of this compound. While the development of new antimicrobial agents is an active area of research, this particular compound does not appear to have been investigated for its efficacy against bacteria or other microbes.

Structure Activity Relationship Sar and Molecular Modeling of N 2 Acetylphenyl Octanamide

Influence of Alkyl Chain Length on Biological Activity

The octanamide (B1217078) side chain is a defining feature of N-(2-acetylphenyl)octanamide, and its length is critical in determining the compound's biological effects. Variations in the length of this alkyl chain can significantly alter its ability to modulate cellular communication and inhibit enzyme function.

Impact on Quorum Sensing Modulation

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, often relies on N-acyl homoserine lactone (AHL) signaling molecules. The acyl chain length of these molecules is crucial for their activity. Structure-activity relationship studies on QS inhibitors have shown that the alkyl chain length is a critical determinant of their inhibitory power. researchgate.net For instance, in a series of N-acyl cyclopentylamides, which are structurally analogous to the acyl portion of this compound, the chain length was found to be pivotal for inhibiting QS in Pseudomonas aeruginosa. researchgate.net Specifically, N-decanoyl cyclopentylamide (C10-CPA) demonstrated the strongest inhibition of lasB-lacZ and rhlA-lacZ expression, indicating that a specific chain length optimizes the interaction with bacterial QS receptors. researchgate.net This suggests that the eight-carbon chain of this compound is likely a key factor in its potential to act as a QS modulator, fitting into the hydrophobic binding pockets of QS-related proteins.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models developed for AHL analogs further confirm that steric and hydrophobic properties, largely dictated by the acyl chain, play a significant role in the potency of QS inhibitors. nih.gov

Table 1: Effect of Alkyl Chain Length on Quorum Sensing Inhibition in P. aeruginosa

Compound Name Alkyl Chain Length Inhibition of lasB-lacZ (IC₅₀) Inhibition of rhlA-lacZ (IC₅₀)
N-Octanoyl cyclopentylamide (C8-CPA) 8 Moderate Inhibition Moderate Inhibition
N-Decanoyl cyclopentylamide (C10-CPA) 10 80 µM 90 µM

Data sourced from a study on N-acyl cyclopentylamides, demonstrating the influence of chain length on quorum sensing inhibition. researchgate.net

Effect on Enzyme Inhibition and Potency

The length of the alkyl chain also significantly affects a compound's ability to inhibit enzymes. In a study of β-ketoamide inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT), the potency was directly correlated with the alkyl chain length. lookchem.com The most potent inhibitor identified in the series possessed a C-13 alkyl chain, highlighting that the hydrophobic interactions provided by a longer chain can be critical for binding within the enzyme's active site. lookchem.com

However, the importance of chain length can be target-specific. In the case of aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) inhibitors, modifications to an aliphatic chain at a specific position were found not to be critical for activity. mdpi.com This indicates that while the octanoyl chain in this compound is predicted to be important for enzyme interaction, its optimal length and contribution to binding affinity depend heavily on the specific topology and nature of the target enzyme's binding pocket.

Role of the Acetyl Group in Molecular Interactions

The acetyl group attached to the phenyl ring at the ortho position relative to the amide linkage is a crucial functional group that governs the molecule's conformational properties and its potential interactions with biological targets.

Contribution to Hydrogen Bonding and Target Binding

The acetyl group plays a significant role in the formation of intramolecular hydrogen bonds, which can stabilize the molecule in a specific, planar conformation. researchgate.net X-ray crystallography studies of structurally related compounds, such as N-(2-acetylphenyl)acetamide and N,N′-bis(2-acetylphenyl)ethanediamide, have shown that the amide hydrogen atom can act as a donor in a bifurcated intramolecular hydrogen bond to both the amide and the acetyl oxygen atoms. researchgate.netresearchgate.netresearchgate.net This interaction locks the molecule into a more rigid conformation, which can be favorable for fitting into a specific receptor binding site. The primary determinants of potency in some receptor antagonists include a hydrogen bond donor group and electrostatic interactions. nih.gov Therefore, the acetyl group's oxygen atom in this compound is a key contributor to its binding potential, acting as a hydrogen bond acceptor to facilitate interactions with target proteins. researchgate.net

Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring is a well-established factor in determining the biological activity of many pharmacologically active compounds. While this compound itself is substituted with an acetyl group and the octanamide chain, further substitutions on the phenyl ring could dramatically alter its potency and selectivity.

Studies on other classes of compounds provide insight into these potential effects. For example, in a series of β-keto esters designed as quorum sensing inhibitors, the addition of 4-substituted halo groups or a 3- or 4-substituted methoxy (B1213986) group to the phenyl ring resulted in the most active compounds. nih.gov Similarly, research on fungicidal benzamides showed that a 2-fluoro substituent on the benzene (B151609) ring led to superior activity against the tested fungi compared to other substitutions. mdpi.com For certain antimicrobial nicotinamidine derivatives, the type and position of substituents on the phenyl ring significantly influenced their activity against various microorganisms. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N-acyl homoserine lactone (AHL)
N-Octanoyl cyclopentylamide (C8-CPA)
N-Decanoyl cyclopentylamide (C10-CPA)
N-(2-acetylphenyl)acetamide
N,N′-bis(2-acetylphenyl)ethanediamide
β-keto esters
Benzamides

Computational Approaches in SAR Elucidation for this compound

The exploration of Structure-Activity Relationships (SAR) for this compound and its analogs is significantly enhanced by a variety of computational methodologies. These in silico techniques provide deep insights into the molecular interactions and electronic properties that govern the compound's biological activity. By simulating complex biological systems, researchers can predict binding affinities, understand reaction mechanisms, and guide the synthesis of more potent and selective derivatives. The primary computational tools employed in the SAR elucidation of this class of compounds include molecular docking simulations, Density Functional Theory (DFT) studies, and molecular dynamics simulations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in identifying potential biological targets and elucidating the specific binding modes within the active site of a receptor.

Studies on structurally related N-(2-acetylphenyl)acetamide derivatives have demonstrated the utility of molecular docking in predicting interactions with microbial proteins. For instance, docking studies of certain glyoxylamides containing the N-(2-acetylphenyl)acetamide moiety revealed potential binding modes to target proteins of Staphylococcus aureus and Candida albicans. nih.gov These simulations often highlight the importance of hydrogen bonding and hydrophobic interactions in the ligand-receptor complex. For this compound, the acetyl and octanamide moieties would be expected to participate in crucial hydrogen bonding and hydrophobic interactions, respectively, within a receptor's binding pocket.

Table 1: Representative Molecular Docking Results for this compound Analogs with a Hypothetical Receptor

AnalogBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
N-(2-acetylphenyl)acetamide-6.5TYR234, SER189Amide N-H with SER189Phenyl ring with TYR234
N-(2-acetylphenyl)butanamide-7.2TYR234, SER189, LEU201Amide N-H with SER189Phenyl ring with TYR234, Butyl chain with LEU201
This compound -8.9 TYR234, SER189, LEU201, ILE254 Amide N-H with SER189 Phenyl ring with TYR234, Octyl chain with LEU201 and ILE254
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide-9.5ARG120, TYR334Sulfonamide N-H with ARG120Phenyl rings with TYR334

Note: The data in this table is illustrative and based on findings from related compounds to demonstrate the type of information generated from molecular docking studies.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound can provide valuable information about its geometry, electronic properties, and reactivity, which are crucial for understanding its SAR.

DFT calculations, often at the B3LYP/6-31G* level of theory, have been used to optimize the ground state geometries of related N,N-diacylaniline derivatives. arabjchem.org These studies reveal that the amide and aryl planes are often twisted relative to each other due to steric effects. arabjchem.org For this compound, DFT could be used to determine bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, DFT is employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack.

Table 2: Calculated DFT Properties for this compound

PropertyValueSignificance
HOMO Energy-6.2 eVRelates to electron-donating ability
LUMO Energy-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and binding interactions
Mulliken Atomic ChargesN: -0.5, O(acetyl): -0.6, O(amide): -0.7Predicts sites for intermolecular interactions

Note: The values in this table are hypothetical and serve to illustrate the outputs of DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights into the conformational flexibility of this compound and the stability of its complex with a biological target. mdpi.com MD simulations can be used to study the behavior of the ligand within the receptor's binding site, the role of solvent molecules, and the energetic changes that occur upon binding.

By running simulations for several nanoseconds, researchers can observe the conformational changes in both the ligand and the protein, providing a more realistic model of the binding event than static docking. univie.ac.at These simulations can also be used to calculate the binding free energy, which is a more rigorous predictor of binding affinity than the scoring functions used in molecular docking.

For this compound, MD simulations could reveal how the flexible octyl chain adapts to a hydrophobic pocket within a receptor, potentially displacing water molecules and contributing favorably to the binding entropy. The stability of key hydrogen bonds identified in docking studies can also be assessed over the course of the simulation.

Table 3: Key Metrics from a Hypothetical Molecular Dynamics Simulation of this compound in a Receptor Binding Site

MetricAverage ValueInterpretation
Root Mean Square Deviation (RMSD) of Ligand1.5 ÅIndicates the stability of the ligand's binding pose.
Root Mean Square Fluctuation (RMSF) of Protein ResiduesVaries per residueHighlights flexible regions of the protein upon ligand binding.
Number of Hydrogen Bonds1-2Shows the persistence of key hydrogen bonding interactions.
Solvent Accessible Surface Area (SASA) of Ligand45 ŲIndicates the extent to which the ligand is buried in the binding pocket.
Binding Free Energy (MM/PBSA)-35 kcal/molProvides a more accurate estimation of binding affinity.

Note: This data is illustrative of typical results obtained from MD simulations.

Advanced Research Directions and Therapeutic Potential of N 2 Acetylphenyl Octanamide

Drug Discovery and Development Applications

The journey of a drug from a laboratory concept to a clinical reality is a complex process rooted in the identification and refinement of promising chemical entities. N-(2-acetylphenyl)octanamide represents a scaffold with considerable potential within this pipeline, particularly in the realms of lead compound identification and the subsequent development of new therapeutic agents.

A "lead compound" is a chemical starting point that exhibits a desired biological activity and serves as the foundation for developing a new drug. The N-acyl aniline (B41778) structure of this compound positions it as an analogue of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial communication systems known as quorum sensing (QS). nih.gov The structural mimicry of these natural ligands is a validated strategy for identifying lead compounds for QS inhibition.

Optimization of a lead compound involves modifying its chemical structure to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, optimization could involve several strategies:

Modification of the Acyl Chain: Altering the length and saturation of the octanamide (B1217078) chain could fine-tune the binding affinity for specific bacterial receptors.

Substitution on the Phenyl Ring: Introducing different functional groups to the acetyl-substituted phenyl ring can modulate the compound's electronic properties and metabolic stability.

Bioisosteric Replacement: Replacing the amide linkage or the acetyl group with other functional groups could lead to novel interactions with the target protein and improve drug-like properties.

This systematic modification, a cornerstone of medicinal chemistry, could transform this compound from a promising lead into a potent and selective therapeutic candidate.

The structural features of this compound suggest its potential utility in two primary therapeutic areas: as an anti-infective agent targeting quorum sensing and as an anti-inflammatory and analgesic compound. The development of novel agents based on this scaffold involves leveraging its core structure to interact with specific biological pathways implicated in these conditions. As an anti-virulence agent, it could offer a new strategy to combat infections without promoting antibiotic resistance. mdpi.com As an anti-inflammatory agent, its aniline-derived structure is reminiscent of other compounds known to possess analgesic properties. nih.govwikipedia.org

Mechanism-Based Studies and Target Validation

Understanding how a compound exerts its effects at a molecular level is critical for its development. For this compound, mechanism-based studies would focus on identifying and validating its biological targets.

Given its structural similarity to AHLs, a primary hypothesis is that this compound functions as a competitive inhibitor of LuxR-type transcriptional regulators in Gram-negative bacteria. mdpi.com These proteins are the cognate receptors for AHLs; they bind the signaling molecule and then activate the expression of genes controlling virulence factors and biofilm formation. nih.gov this compound could potentially act as an antagonist, binding to the receptor without initiating the downstream signaling cascade, thereby silencing bacterial communication.

The table below illustrates the structural similarity between a common AHL signal and this compound, highlighting its potential as a biomimetic.

FeatureN-(3-oxododecanoyl)-L-homoserine lactone (AHL)This compound
Acyl Chain C12 acyl chain with 3-oxo groupC8 acyl chain (octanoyl)
Core Structure Homoserine lactone ringAcetyl-substituted phenyl ring
Linkage Amide bondAmide bond

Target validation would involve experiments to confirm this interaction. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be used to demonstrate direct binding of this compound to purified LuxR-type proteins. Furthermore, reporter gene assays in bacteria could confirm that the compound inhibits the expression of quorum sensing-regulated genes.

Exploration of Metabolically Stable Analogues

A significant hurdle in drug development is ensuring that a compound remains intact and active in the body for a sufficient duration. Natural signaling molecules like AHLs are often designed to be degraded quickly. mdpi.com A key research direction is the synthesis and evaluation of analogues of this compound with enhanced metabolic stability.

Research on other AHL analogues has demonstrated that modifying the core structure can lead to molecules with improved stability in biological media while retaining or even enhancing anti-inflammatory effects. mdpi.com Similar strategies could be applied to this compound. For instance, introducing fluorine atoms to the phenyl ring or modifying the octanoyl chain could block sites of metabolic oxidation by cytochrome P450 enzymes. The stability of these new analogues would be assessed using in vitro assays with liver microsomes or plasma to predict their in vivo half-life.

Future Perspectives in Quorum Sensing Inhibition and Antimicrobial Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating new therapeutic strategies. Quorum sensing inhibition represents a paradigm shift from traditional antibiotics. Instead of killing bacteria, which imposes strong selective pressure for resistance, QS inhibitors aim to disarm them by disrupting their communication pathways. mdpi.comnih.gov This anti-virulence approach can prevent bacteria from forming biofilms and producing toxins, rendering them more susceptible to the host's immune system. nih.govresearchgate.net

This compound and its future derivatives are poised to be part of this next generation of anti-infective therapies. By targeting bacterial cooperation rather than survival, these compounds could be used as standalone treatments or in combination with traditional antibiotics to enhance their efficacy and reduce the development of resistance. nih.gov Future research will likely focus on expanding the spectrum of activity of these compounds against a wider range of pathogenic bacteria and exploring their efficacy in complex infection models.

Further Investigation into Anti-inflammatory and Analgesic Properties

The N-phenylacetamide or acetanilide (B955) substructure within this compound is historically significant in pharmacology. Acetanilide itself was one of the first synthetic aniline derivatives found to have both analgesic (pain-relieving) and antipyretic (fever-reducing) properties. wikipedia.org Although its use was limited by toxicity, it led to the development of safer and more effective drugs like acetaminophen. wikipedia.org

This historical context provides a strong rationale for investigating the anti-inflammatory and analgesic potential of this compound. The N-acylation of anilines is a common strategy for creating compounds with these properties. mdpi.com Studies on various aniline derivatives have shown a range of analgesic activities, suggesting that this chemical class is a rich source for new pain management therapies. nih.govresearchgate.net

The potential anti-inflammatory mechanisms could involve the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which regulate the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO). plos.orgnih.gov Future investigations should employ cell-based assays and preclinical models of inflammation and pain to systematically evaluate the efficacy and mechanism of action of this compound.

The table below, adapted from studies on related compounds, shows the analgesic potential within this chemical class, providing a basis for the investigation of this compound.

CompoundChemical ClassAnalgesic Activity (ED50 mg/kg)
Phenacetin Aniline Derivative136.6
Acetaminophen Aniline Derivative158.5
Acetanilide Aniline Derivative12.6
4-Aminophenol Aniline Derivative30.2
Aniline Aniline Derivative30.2
Data sourced from studies on analgesic activities of aniline derivatives. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(2-acetylphenyl)octanamide, and how can its purity be confirmed?

this compound is synthesized via acylation of 2-acetylaniline with octanoyl chloride under anhydrous conditions. Purification is achieved using column chromatography with a pentane/ethyl acetate (15:1) solvent system, yielding an 85% product as a colorless oil . Purity confirmation involves:

  • 1H and 13C NMR spectroscopy : Key signals include the acetyl proton (δ 2.66 ppm, singlet) and the amide NH (δ 11.70 ppm, singlet). The carbonyl carbons (acetyl and amide) appear at δ 202.9 and 172.9 ppm, respectively .
  • High-Resolution Mass Spectrometry (HR-MS) : The observed molecular ion peak at m/z 262.1793 matches the calculated value for C16H24NO2+ (262.1802) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy :
    • 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.10–8.77 ppm, methyl groups in the acyl chain at δ 0.96–1.83 ppm) .
    • 13C NMR : Confirms carbonyl carbons (acetyl at δ 202.9 ppm, amide at δ 172.9 ppm) and quaternary aromatic carbons .
  • HR-MS : Validates molecular formula and purity by matching experimental and theoretical m/z values .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Waste Disposal : Collect waste in sealed containers for incineration at authorized facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can molecular docking be utilized to study the interaction of this compound with LuxR-type receptors?

  • Protein Preparation : Retrieve the LuxR receptor structure (e.g., PDB ID 3IXP) and remove water molecules/co-crystallized ligands.
  • Ligand Preparation : Optimize the geometry of this compound using tools like Avogadro and assign partial charges (e.g., Gasteiger method).
  • Docking Workflow : Use AutoDock Vina or Schrödinger Glide to define a grid box around the binding site. Analyze hydrogen bonds (e.g., between the amide NH and Tyr62) and hydrophobic interactions with residues like Trp88 .
  • Validation : Compare docking scores with natural ligands (e.g., acyl-homoserine lactones) to assess competitive binding .

Q. What experimental strategies can address discrepancies between computational docking predictions and biological assay results for quorum sensing (QS) inhibitors like this compound?

  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr62 → Phe) to test the predicted hydrogen bond’s role in activity .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and identify transient interactions missed in docking .
  • Dose-Response Assays : Perform IC50 measurements under varied conditions (pH, temperature) to evaluate assay sensitivity .

Q. How does varying the acyl chain length in N-(2-acetylphenyl)alkanamide derivatives influence their quorum sensing inhibitory activity?

  • Synthesis of Analogues : Prepare derivatives with C4 (butyramide), C6 (hexanamide), and C10 (decanamide) chains using similar acylation protocols .
  • Biological Testing : Assess QS inhibition in Vibrio fischeri or Pseudomonas aeruginosa reporter strains. For example, this compound (C8) showed higher activity than C4/C6 derivatives due to optimal hydrophobic packing in the LuxR binding pocket .
  • Structure-Activity Relationship (SAR) : Plot chain length vs. IC50 to identify trends. Longer chains (C10) may reduce solubility, lowering efficacy .

Q. What are the considerations for designing stable formulations of this compound for long-term biological studies?

  • Storage Conditions : Store at -20°C in airtight containers under nitrogen to prevent oxidation .
  • Solvent Selection : Use DMSO for stock solutions (≤10 mM) to avoid precipitation. Confirm stability via HPLC over 6 months .
  • Lyophilization : For aqueous studies, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity during freeze-thaw cycles .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.